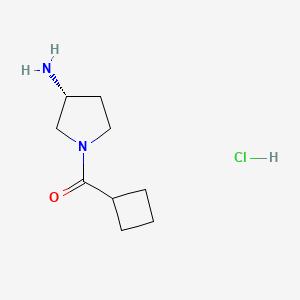

![molecular formula C14H18ClNO3 B2613513 Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate CAS No. 2490401-70-0](/img/structure/B2613513.png)

Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate” is a complex organic compound. It is related to the synthesis of vildagliptin, a medication used to treat diabetes .

Synthesis Analysis

The synthesis of such compounds often involves reactions with amines . For instance, the preparation of vildagliptin involves the reaction of 3-amino-1-adamantanol with 1-chloroacetyl (S)-2-cyanopyrrolidine in a solvent and base .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, amines can undergo cyanoacetylation, a reaction that involves the addition of a cyanoacetyl group . The chloroacetyl group in the compound could potentially react with amines in a similar manner.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the presence and location of polar groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Applications De Recherche Scientifique

Chloroacetylation Reactions

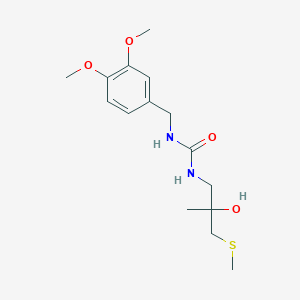

Background: Amide bonds play a crucial role in natural proteins and synthetic compounds. Controlled synthesis of amides and their diverse applications in fields like polymers, engineering materials, detergents, and lubricants have driven the development of various synthetic methods .

Chemoselective N-Chloroacetylation: “Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate” undergoes efficient, highly chemoselective N-chloroacetylation by chloroacetyl chloride. Notably, this reaction occurs in phosphate buffer within just 20 minutes. The resulting chloroacetamides can be easily isolated without chromatographic separation. This metal-free, bio-compatible synthesis represents a significant advancement in neutral conditions .

Applications:- Ceramide Synthesis : The protocol extends to ceramides, which are essential lipid components in cell membranes .

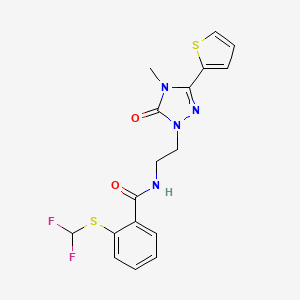

α-Chloro-N-Arylacetamide Synthesis

Background: α-Chloro-N-arylacetamides find applications in various fields, including organic synthesis and pharmaceuticals.

Procedure: These compounds are prepared by reacting arylamines with chloroacetyl chloride using K₂CO₃. The reaction proceeds smoothly, yielding α-chloro-N-arylacetamides .

Applications:- Functional Materials : Incorporating α-chloro-N-arylacetamides into materials can impart specific properties, such as reactivity or solubility .

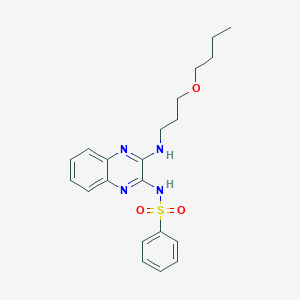

3-Amino-1,2,4-Triazole Reactions

Background: 3-Amino-1,2,4-triazoles are versatile reagents due to their nucleophilic properties.

Multidirectional Reactions: These triazoles participate in controlled multidirectional reactions with various electrophiles. Their unique reactivity allows for diverse applications.

Applications:Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

It is known that acyl chlorides, such as the 2-chloroacetyl group in this compound, can undergo nucleophilic addition / elimination reactions with amines . This could potentially lead to changes in the target proteins, affecting their function.

Biochemical Pathways

Compounds with similar structures have been found to influence various biological pathways

Result of Action

Based on its chemical structure, it might interact with various biological targets and influence their function .

Propriétés

IUPAC Name |

methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-14(2,13(18)19-3)12(16-11(17)9-15)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMCISHMHCKOEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)NC(=O)CCl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2613434.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2613435.png)

![3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613436.png)

![3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2613437.png)

![Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2613442.png)

![2,6-dichloro-N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2613449.png)